Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate
Overview
Description
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a pyridine ring and an ethyl ester group
Mechanism of Action
Target of Action
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is a pyrimidine derivative . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . They have been studied for their neuroprotective and anti-neuroinflammatory activity on human microglia and neuronal cell models . The primary targets of this compound are the ATF4 and NF-kB proteins .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the ER stress pathway , the apoptosis pathway , and the NF-kB inflammatory pathway . The inhibition of these pathways results in neuroprotective and anti-neuroinflammatory effects .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate typically involves the condensation of appropriate pyridine and pyrimidine precursors. One common method involves the reaction of 4-chloropyrimidine-5-carboxylic acid with pyridine-4-boronic acid in the presence of a palladium catalyst under Suzuki-Miyaura coupling conditions . The reaction is carried out in an organic solvent such as ethanol, with a base like potassium carbonate to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyridine and pyrimidine rings can be subjected to oxidation or reduction reactions to modify their electronic properties.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Oxidized forms of the pyridine or pyrimidine rings.
Reduction Products: Reduced forms of the pyridine or pyrimidine rings.
Scientific Research Applications
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurodegenerative diseases and inflammation.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-(pyridin-2-yl)pyrimidine-5-carboxylate
- Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
Uniqueness
Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and chemical reactivity compared to its isomers .
Properties
IUPAC Name |
ethyl 4-chloro-2-pyridin-4-ylpyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-3-5-14-6-4-8/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGXCAJGZVCTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647982 | |
Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204394-36-5 | |
Record name | Ethyl 4-chloro-2-(pyridin-4-yl)pyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30647982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.